molecular formula C17H13Cl2N3O2 B10954980 1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10954980
M. Wt: 362.2 g/mol
InChI Key: KTDVGDMCDIPTSM-UHFFFAOYSA-N
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Description

1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl and chlorophenoxy groups.

Preparation Methods

The synthesis of 1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorophenol and 4-chlorophenylhydrazine.

    Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving 4-chlorophenylhydrazine and an appropriate diketone.

    Substitution Reactions: The chlorophenoxy group is introduced via a nucleophilic substitution reaction using 2-chlorophenol and a suitable alkylating agent.

    Final Coupling: The final step involves coupling the substituted pyrazole with a carboxamide group using standard peptide coupling reagents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    Difenoconazole: A fungicide with a similar chlorophenyl structure but different functional groups.

    Pyraclostrobin: Another fungicide with a pyrazole ring but different substituents.

    Fluconazole: An antifungal agent with a triazole ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-12-5-7-13(8-6-12)20-17(23)15-9-10-22(21-15)11-24-16-4-2-1-3-14(16)19/h1-10H,11H2,(H,20,23)

InChI Key

KTDVGDMCDIPTSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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